molecular formula C14H15BrN4O3 B3605435 8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B3605435
M. Wt: 367.20 g/mol
InChI Key: ZIOPGSSCEWHKJM-UHFFFAOYSA-N
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Description

8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is a complex organic compound featuring a bromopyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the bromopyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound under controlled conditions . The subsequent steps involve the incorporation of the spirocyclic moiety and the dioxane ring, which are achieved through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

    Oxidation: The bromopyrazolo[1,5-a]pyrimidine core can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromine substituent or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the bromine site can yield a variety of substituted pyrazolo[1,5-a]pyrimidines with potential biological activities .

Mechanism of Action

The mechanism of action of 8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrazolo[1,5-a]pyrimidine core is known to inhibit certain kinases, thereby modulating signaling pathways involved in cell growth and differentiation . The spirocyclic and dioxane moieties may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of the bromopyrazolo[1,5-a]pyrimidine core with the spirocyclic and dioxane moieties. This structural complexity enhances its potential for diverse biological activities and applications in various fields of research .

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c15-10-8-16-12-7-11(17-19(12)9-10)13(20)18-3-1-14(2-4-18)21-5-6-22-14/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOPGSSCEWHKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=NN4C=C(C=NC4=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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8-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

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